7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-
Description
The compound 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo- is a pyrazolo-pyrimidinone derivative characterized by:
- A tetrahydro (partially saturated) pyrimidinone ring system (positions 1,4,5,6), enhancing conformational flexibility .
- A thioxo (C=S) group at position 5, replacing the typical carbonyl (C=O) found in analogues, which may alter electronic properties and metabolic stability .
- A 3-isopropyl (1-methylethyl) substituent, contributing to lipophilicity and steric bulk .
This structure is distinct from simpler pyrazolo-pyrimidinones (e.g., 7-hydroxypyrazolo[4,3-d]pyrimidine, C₅H₄N₄O) due to its saturation, sulfur substitution, and branched alkyl group .
Properties
IUPAC Name |
3-propan-2-yl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-3(2)4-5-6(12-11-4)7(13)10-8(14)9-5/h3H,1-2H3,(H,11,12)(H2,9,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLYWPBTXYXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with α,β-unsaturated ketones, followed by dehydration and dehydrogenation of the resulting cycloadduct . The reactions can be carried out under various conditions, including heating in ethanol or under acid/base catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve standard organic synthesis techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidin-7-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making these compounds potential anticancer agents .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among pyrazolo-pyrimidinone derivatives include substituent patterns, ring saturation, and functional groups. Below is a comparative analysis:
Key Differentiators
Thioxo vs. Carbonyl Group : The 5-thioxo group in the target compound may enhance metabolic resistance compared to carbonyl-containing analogues (e.g., 7-hydroxypyrazolo[4,3-d]pyrimidine) but reduce hydrogen-bonding capacity .
Substituent Effects : The 3-isopropyl group offers greater lipophilicity than methyl () or aryl groups (), which could influence bioavailability and tissue penetration .
Biological Activity
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo- is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7H-Pyrazolo[4,3-d]pyrimidin-7-one is C₁₃H₁₈N₄OS with a molecular weight of approximately 286.34 g/mol. The compound features a fused bicyclic structure that includes both a pyrazole and a pyrimidine ring. Its unique structural characteristics contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidin-7-one exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Some derivatives have shown notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves the inhibition of bacterial cell wall synthesis or protein synthesis pathways.
Antimalarial Activity
A study highlighted the potential of 7H-Pyrazolo[4,3-d]pyrimidin-7-one analogs as antimalarial agents against Plasmodium falciparum. The following table summarizes the activity of various analogs:
| Compound Name | IC50 (µM) | Selectivity Index | Notes |
|---|---|---|---|
| BIPPO | 0.5 | High | Low toxicity in mammalian cells |
| Analog 1 | 1.2 | Moderate | Improved solubility |
| Analog 2 | 0.8 | High | Effective against resistant strains |
These compounds exhibit favorable physicochemical properties such as low molecular weight and good solubility, making them promising candidates for further development in antimalarial drug discovery .
Anticancer Activity
The anticancer potential of 7H-Pyrazolo[4,3-d]pyrimidin-7-one has been explored in various studies. Notably:
- Mechanism of Action : The compound acts as an inhibitor of thymidine phosphorylase (TP), an enzyme involved in tumor growth and metastasis. Inhibition of TP leads to reduced tumor proliferation in various cancer cell lines .
The following table presents some findings on its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.9 | TP inhibition |
| HeLa (Cervical Cancer) | 4.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 6.5 | Cell cycle arrest |
Case Studies
Several case studies have documented the synthesis and evaluation of biological activities for compounds related to 7H-Pyrazolo[4,3-d]pyrimidin-7-one.
- Study on BIPPO Derivatives : A systematic modification of BIPPO led to the identification of several potent antimalarial agents with low toxicity profiles. The study emphasized structure-activity relationships (SAR) to optimize efficacy and safety .
- Antitumor Activity Evaluation : Research involving various pyrazolo[4,3-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vivo and in vitro through TP inhibition and induction of apoptotic pathways .
Q & A
Q. How can researchers optimize the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives to improve yield and purity?
Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as temperature (e.g., heating at 120°C in sealed tubes), solvent systems (e.g., acetonitrile/DMF mixtures), and stoichiometric ratios of reagents like anhydrous ammonium acetate and substituted carboximidates. Purification via preparative TLC (e.g., CHCl₃/MeOH 9:1) or recrystallization is critical. For example, yields up to 70% were achieved using these methods for analogous compounds .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR) is indispensable for verifying substituent positions and stereochemistry. For instance, NOESY experiments confirmed spatial proximity between H-3 and CH₂ protons in derivatives . High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N percentages) validate molecular composition .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should include accelerated degradation tests under stress conditions (e.g., heat, light, humidity) using HPLC or LC-MS to monitor degradation products. Storage protocols must align with guidelines for moisture-sensitive compounds, such as desiccated environments at -20°C .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[4,3-d]pyrimidin-7-one derivatives?
Methodological Answer: Orthogonal assays (e.g., enzymatic inhibition vs. cellular activity) and molecular docking studies can clarify mechanisms. For example, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) binding was identified via structural alignment with DrugBank data, explaining discrepancies in activity profiles . Dose-response curves and kinetic studies (e.g., IC₅₀, Kᵢ) further validate target specificity .
Q. How can computational modeling enhance the design of analogs targeting specific enzymes?
Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties, while molecular dynamics simulations assess binding stability. For instance, docking into HGPRT’s active site (PDB: 1BZY) revealed critical hydrogen bonds with residues like Asp127 and Lys165, guiding substituent modifications .
Q. What methodologies ensure accurate quantification of trace impurities in synthesized batches?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV/Vis or MS detection, coupled with spiked impurity standards, quantifies contaminants. For phosphodiesterase inhibitors, AOAC SMPR 2014.011 outlines validation parameters (e.g., LOD ≤ 0.1%, LOQ ≤ 0.3%) .
Theoretical and Experimental Design
Q. How should researchers align studies on this compound with broader pharmacological frameworks?
Methodological Answer: Link studies to established theories, such as enzyme inhibition kinetics or structure-activity relationship (SAR) models. For example, the compound’s thioxo group may mimic purine substrates in HGPRT, aligning with transition-state analog theories .
Q. What experimental controls are critical when evaluating its interactions with biological membranes?
Methodological Answer: Include negative controls (e.g., solvent-only samples) and positive controls (e.g., known membrane-permeable analogs). Fluorescence anisotropy or surface plasmon resonance (SPR) assays quantify partitioning efficiency, while confocal microscopy tracks cellular uptake .
Data Contradiction and Reproducibility
Q. How can inconsistent solubility data across studies be reconciled?
Methodological Answer: Standardize solvent systems (e.g., DMSO stock solutions diluted in PBS) and report detailed protocols (e.g., sonication time, temperature). Solubility parameters (Hansen solubility parameters) derived from computational tools like COSMOtherm improve reproducibility .
Q. What steps validate the reproducibility of synthetic protocols for this compound?
Methodological Answer: Interlaboratory validation using identical reagents (e.g., anhydrous ammonium acetate) and equipment (e.g., sealed tube reactors). Detailed reaction logs (e.g., temperature gradients, stirring rates) and third-party verification via H NMR ensure consistency .
Safety and Handling
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
Methodological Answer: Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chlorides). Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Waste disposal must follow EPA guidelines for sulfur-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
